2-Chloro-6-formylpyridine-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-formylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO3S and a molecular weight of 240.06 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-formylpyridine-4-sulfonyl chloride typically involves the chlorosulfonation of pyridine derivatives. One common method is the oxidative chlorosulfonation of sulfur-containing compounds, such as thiols and sulfides, using reagents like sodium chlorite (NaClO2) or N-chlorosuccinimide . These reactions are generally carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to be efficient and environmentally friendly, often utilizing continuous flow reactors and advanced purification techniques to minimize waste and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The formyl group can be oxidized to carboxylic acids or reduced to alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-formylpyridine-4-sulfonyl chloride is used extensively in scientific research due to its versatility and reactivity. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-Chloro-6-formylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloropyridine: Another chlorinated pyridine derivative with similar applications in organic synthesis.
2,6-Dichloropyridine: A compound with two chlorine substituents, used as an intermediate in the synthesis of more complex molecules.
Uniqueness
2-Chloro-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of both a formyl group and a sulfonyl chloride group on the pyridine ring. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C6H3Cl2NO3S |
---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
2-chloro-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2NO3S/c7-6-2-5(13(8,11)12)1-4(3-10)9-6/h1-3H |
InChI-Schlüssel |
KUVXSCOHRLAKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C=O)Cl)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.